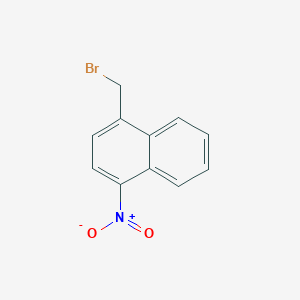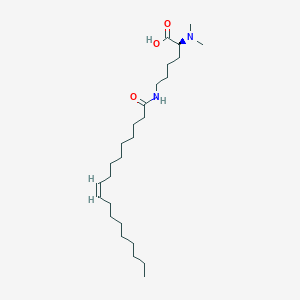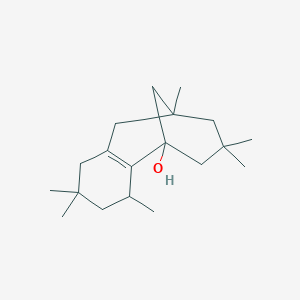
5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl-, commonly known as perhydrohistrionicotoxin (PHTX), is a natural alkaloid that was first isolated from the skin of the Ecuadorian frog, Histrionicotoxin. PHTX has been found to have significant biological activity and has been the subject of extensive scientific research.
Mechanism Of Action
5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- has been found to act as a potent blocker of nAChRs by binding to the receptor and preventing the binding of acetylcholine. This results in the inhibition of the physiological processes that are regulated by nAChRs. 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- has been found to have a high affinity for the α7 subtype of nAChRs, which are primarily found in the central nervous system and are involved in cognitive function.
Biochemical And Physiological Effects
5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- has been found to have a wide range of biochemical and physiological effects. In addition to its blocking activity on nAChRs, 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- has been found to inhibit the release of neurotransmitters, including dopamine, serotonin, and norepinephrine. 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- has also been found to have antinociceptive effects, which may be due to its ability to inhibit the release of substance P, a neuropeptide that is involved in pain transmission.
Advantages And Limitations For Lab Experiments
5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- has several advantages for lab experiments. It is a highly potent and selective blocker of nAChRs, which makes it a useful tool for studying the physiological processes that are regulated by these receptors. 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- is also relatively stable and can be easily synthesized in the lab. However, there are also some limitations to the use of 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- in lab experiments. 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- is a complex molecule that requires a multi-step synthesis, which can be time-consuming and expensive. Additionally, 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- has been found to have some toxicity in animal studies, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl-. One area of research is the development of new synthetic methods for 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- that are more efficient and cost-effective. Another area of research is the development of new analogs of 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- that have improved potency and selectivity for specific subtypes of nAChRs. Additionally, there is a need for further research on the physiological and biochemical effects of 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl-, particularly in the areas of pain management and cognitive function. Finally, there is a need for further research on the toxicity of 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl-, particularly in humans, in order to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- is a multi-step process that involves the use of various reagents and reaction conditions. The first step involves the conversion of the starting material, 1,3-cyclooctadiene, to the corresponding epoxide using m-chloroperbenzoic acid. The epoxide is then opened using lithium diisopropylamide (LDA) to give the corresponding alcohol. The alcohol is then treated with triflic anhydride to give the corresponding triflate, which is then subjected to a palladium-catalyzed cross-coupling reaction with methyl iodide to give 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl-.
Scientific Research Applications
5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- has been found to have significant biological activity and has been the subject of extensive scientific research. One of the major areas of research has been the study of the mechanism of action of 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl-. 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- has been found to act as a potent blocker of nicotinic acetylcholine receptors (nAChRs), which are involved in a wide range of physiological processes, including muscle contraction, neurotransmitter release, and cognitive function.
properties
CAS RN |
16004-84-5 |
|---|---|
Product Name |
5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- |
Molecular Formula |
C19H32O |
Molecular Weight |
276.5 g/mol |
IUPAC Name |
3,5,5,9,11,11-hexamethyltricyclo[7.3.1.02,7]tridec-2(7)-en-1-ol |
InChI |
InChI=1S/C19H32O/c1-13-7-16(2,3)8-14-9-18(6)10-17(4,5)11-19(20,12-18)15(13)14/h13,20H,7-12H2,1-6H3 |
InChI Key |
LKLVASWWTYXDNB-UHFFFAOYSA-N |
SMILES |
CC1CC(CC2=C1C3(CC(CC(C2)(C3)C)(C)C)O)(C)C |
Canonical SMILES |
CC1CC(CC2=C1C3(CC(CC(C2)(C3)C)(C)C)O)(C)C |
synonyms |
2,3,4,6,7,8,9,10-Octahydro-2,2,4,7,7,9-hexamethyl-5,9-methanobenzocycloocten-5(1H)-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



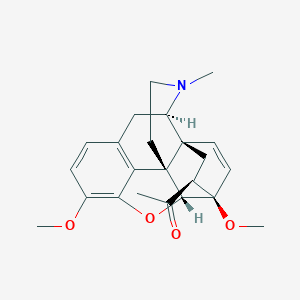
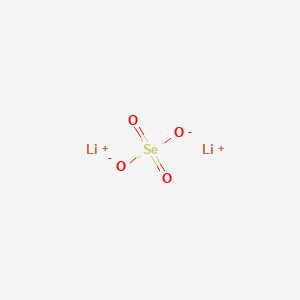
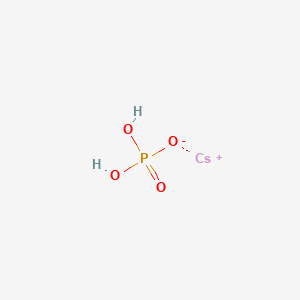
![1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate](/img/structure/B101644.png)
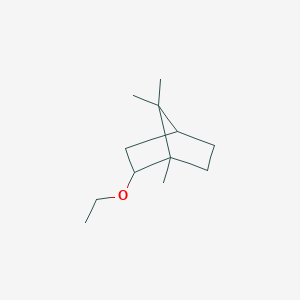
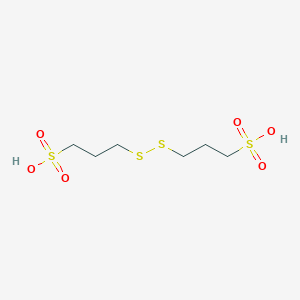
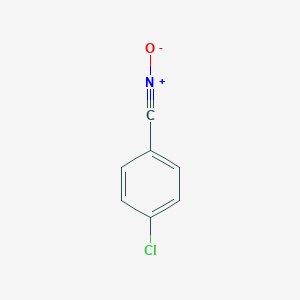
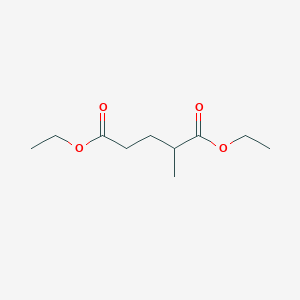
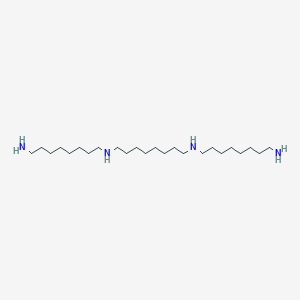
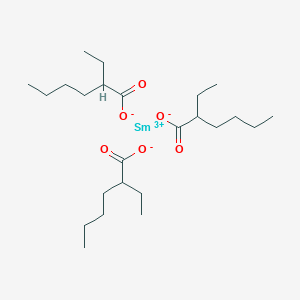
![Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate](/img/structure/B101659.png)
![hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B101660.png)
